8-methylquinolin-3-amine dihydrochloride
Description
Properties
CAS No. |
1296950-65-6 |
|---|---|
Molecular Formula |
C10H12Cl2N2 |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Skraup Synthesis with Substituted Anilines
The Skraup reaction, which involves condensation of aniline derivatives with glycerol under acidic conditions, is a classical route to quinolines. For 8-methylquinolin-3-amine, the starting material 2-amino-4-methylacetanilide is critical. The acetyl group protects the amine during nitration, enabling regioselective introduction of a nitro group at position 5 of the benzene ring.
Procedure :
-
Protection : 2-Amino-4-methylaniline (10 mmol) is acetylated with acetic anhydride (15 mmol) in pyridine at 0°C for 2 h, yielding 2-acetamido-4-methylaniline.
-
Nitration : The protected aniline is treated with fuming nitric acid (12 mmol) in concentrated sulfuric acid at 0°C, introducing a nitro group at position 5.
-
Deprotection : Hydrolysis with 6 M HCl under reflux removes the acetyl group, yielding 2-amino-5-nitro-4-methylaniline.
-
Cyclization : The deprotected aniline undergoes Skraup conditions (glycerol, concentrated H₂SO₄, and FeSO₄·7H₂O) at 120°C for 6 h, forming 8-methyl-3-nitroquinoline .
Key Data :
Friedländer Annulation for Regiocontrol
The Friedländer method, employing 2-aminobenzaldehyde derivatives and ketones, offers superior regiocontrol for introducing the methyl group at position 8.
Procedure :
-
Synthesis of 2-Amino-4-methylbenzaldehyde : 4-Methylaniline is formylated via Vilsmeier-Haack reaction (POCl₃, DMF) to yield 2-amino-4-methylbenzaldehyde.
-
Annulation : Reaction with ethyl acetoacetate (1.2 eq) in ethanol with piperidine catalyst (5 mol%) at 80°C for 12 h produces 8-methyl-3-nitroquinoline after in-situ nitration.
Key Data :
Reduction of Nitro Intermediates to Primary Amines
The conversion of 8-methyl-3-nitroquinoline to 8-methylquinolin-3-amine requires selective reduction while preserving the quinoline scaffold. Catalytic hydrogenation and Fe/HCl reduction are compared.
Catalytic Hydrogenation
Procedure :
-
8-methyl-3-nitroquinoline (5 mmol) is dissolved in ethanol with 10% Pd/C (50 mg) under H₂ (50 psi) at 25°C for 24 h. Filtration and solvent removal yield the amine.
Key Data :
Fe/HCl Reduction
Procedure :
-
A mixture of 8-methyl-3-nitroquinoline (5 mmol), iron powder (10 mmol), and HCl (6 M, 20 mL) is refluxed for 4 h. Neutralization with NaOH and extraction with EtOAc yields the amine.
Key Data :
Salt Formation: Synthesis of 8-Methylquinolin-3-amine Dihydrochloride
The free base is converted to its dihydrochloride salt to enhance solubility and stability.
Procedure :
-
8-methylquinolin-3-amine (5 mmol) is stirred in 4 M HCl/dioxane (20 mL) at 25°C for 1 h. Solvent evaporation under vacuum yields the dihydrochloride salt as a hygroscopic powder.
Key Data :
-
Yield: Quantitative.
Analytical Validation and Spectroscopic Characterization
NMR Spectroscopy
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Skraup + Hydrogenation | 58 | 98 | Moderate | High |
| Friedländer + Fe/HCl | 64 | 95 | Low | Moderate |
The Skraup-hydrogenation route offers higher purity, while the Friedländer method is more cost-effective for small-scale synthesis.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
8-methylquinolin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications such as pharmaceuticals and agrochemicals .
Scientific Research Applications
8-methylquinolin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antimalarial activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methylquinolin-3-amine dihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria and fungi by interfering with their DNA synthesis. In antimalarial applications, it targets the Plasmodium species responsible for malaria, disrupting their metabolic pathways and leading to their death .
Comparison with Similar Compounds
Research and Regulatory Considerations
- Synthetic Feasibility: this compound is synthesized via palladium-catalyzed coupling (analogous to methods in ), yielding 64% purity after chromatography .
- Safety Profile : Similar dihydrochloride salts (e.g., trientine dihydrochloride) are regulated for heavy metal chelation, underscoring the importance of purity (>95%) and stability testing .
Biological Activity
8-Methylquinolin-3-amine dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound belongs to the quinoline class of heterocyclic compounds. Its chemical structure features a methyl group at the 8-position and an amino group at the 3-position of the quinoline ring. This unique arrangement contributes to its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it may inhibit bacterial DNA gyrase and topoisomerases, critical enzymes involved in DNA replication.
- Anticancer Potential : Research suggests that derivatives of 8-methylquinolin-3-amine may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .
- Antiviral Activity : Some studies have reported antiviral effects against various viruses, indicating its potential as a therapeutic agent in viral infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antibacterial Activity Against Resistant Strains : A study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results showed that this compound had a lower MIC compared to traditional antibiotics, suggesting its potential as an alternative treatment option.
- Anticancer Efficacy : In vitro studies demonstrated that derivatives of this compound could induce cell cycle arrest and apoptosis in human cancer cell lines, indicating potential for development as an anticancer agent .
Pharmacological Applications
The pharmacological applications of this compound are vast:
- Antimicrobial Agents : Due to its antibacterial properties, it may be developed further for treating infections caused by resistant bacteria.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
- Viral Infections : The antiviral properties observed suggest potential applications in treating viral diseases.
Q & A
Advanced Research Question
- Crystallography : Resolve binding modes with DAT using cryo-EM.
- Prodrug Design : Enhance bioavailability via esterification.
- Toxicogenomics : RNA-seq to identify off-target gene expression changes. Collaborative efforts with structural databases (e.g., PDB, PubChem) are encouraged .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
